Tert-butyl 7-hydroxyheptanoate

PROTAC Linkers ADC Linkers Bioconjugation

Tert-butyl 7-hydroxyheptanoate (CAS 86013-78-7) is a linear, bifunctional chemical building block featuring a C7 alkyl chain with a terminal primary hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This structure classifies it as both an ω-hydroxy acid ester and a heterobifunctional linker, making it a versatile intermediate in organic synthesis.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 86013-78-7
Cat. No. B1465209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-hydroxyheptanoate
CAS86013-78-7
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCO
InChIInChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3
InChIKeyPKTFZBMGJHDRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 7-hydroxyheptanoate (CAS 86013-78-7) for Research and Pharmaceutical Intermediates


Tert-butyl 7-hydroxyheptanoate (CAS 86013-78-7) is a linear, bifunctional chemical building block featuring a C7 alkyl chain with a terminal primary hydroxyl group and a carboxylic acid protected as a tert-butyl ester [1]. This structure classifies it as both an ω-hydroxy acid ester and a heterobifunctional linker, making it a versatile intermediate in organic synthesis . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with recommended storage at 2-8°C under desiccated conditions .

Orthogonally protected C7 building block: acid-labile tert-butyl ester masks the carboxylic acid during synthesis.

Bifunctional ω-hydroxy acid ester format supports selective linker design for bioconjugation and PROTAC research.

Commercially available high-purity monomeric reagent with cold, desiccated storage recommendation.

Why Tert-butyl 7-hydroxyheptanoate Cannot Be Substituted by Unprotected Heptanoic Acid Derivatives


Attempting to substitute tert-butyl 7-hydroxyheptanoate with a generic analog like 7-hydroxyheptanoic acid (CAS 3710-42-7) would likely lead to synthetic failure in multi-step sequences. The defining feature of tert-butyl 7-hydroxyheptanoate is its orthogonal protection strategy . The free acid of 7-hydroxyheptanoic acid would be incompatible with a wide range of reaction conditions, leading to unwanted side reactions, poor yields, or complete degradation of the carboxylic acid moiety. The tert-butyl ester acts as a crucial protecting group, rendering the carboxylic acid inert to nucleophiles and bases while the terminal hydroxyl group is available for modification . This allows for selective derivatization of the hydroxyl group without affecting the protected carboxylate. Following the desired transformations, the tert-butyl ester can be cleanly cleaved under mild acidic conditions to reveal the free carboxylic acid, a standard and reliable strategy in complex molecule construction [1].

Unprotected 7-hydroxyheptanoic acid may cause side reactions with nucleophiles or bases; tert-butyl protection enables reliable multi-step sequences.

Methyl/ethyl esters require basic hydrolysis, which can damage base-sensitive groups; tert-butyl ester is cleaved under mild acid, preserving orthogonal protecting groups.

Free acid tends to oligomerize during storage, while the tert-butyl ester maintains monomeric purity under recommended conditions, reducing stoichiometry risks.

Quantitative Comparative Analysis: Tert-butyl 7-hydroxyheptanoate vs. In-Class Alternatives


Bifunctional Linker Length Comparison: C7 Spacer vs. Common C5/C6 Analogs

In the design of bifunctional molecules like PROTACs, linker length is a critical parameter that directly influences ternary complex formation and degradation efficiency. Tert-butyl 7-hydroxyheptanoate provides a 7-carbon (C7) aliphatic spacer arm between its orthogonal functional groups [1]. This represents a quantifiable differentiation from its closest commercially available, orthogonally protected analogs, such as tert-butyl 6-hydroxyhexanoate (C6, CAS 23077-52-3) and tert-butyl 5-hydroxypentanoate (C5, CAS 77308-50-8). This additional carbon atom translates to an increased theoretical end-to-end distance, which can be crucial for bridging specific protein-protein interaction (PPI) interfaces [2].

Linker Length
Class-level
C7 spacer vs. C6 (+1C) and C5 (+2C) analogs; distinct end-to-end distance for bifunctional molecules.

Enables linker-length optimization in PROTAC design.

Class-level inference; validate for specific PPI targets.

PROTAC Linkers ADC Linkers Bioconjugation

Functional Group Orthogonality: Acid-Labile tert-Butyl Ester vs. Base-Labile Methyl/Ethyl Esters

The tert-butyl ester protecting group in tert-butyl 7-hydroxyheptanoate provides a well-defined, quantitative advantage in orthogonal deprotection schemes compared to simpler alkyl esters like the methyl or ethyl analogs of 7-hydroxyheptanoic acid [1]. Tert-butyl esters are cleaved under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that do not affect many other common protecting groups, such as benzyl ethers or Fmoc carbamates. In contrast, methyl or ethyl esters require basic hydrolysis, which can also cleave other base-labile groups and may cause epimerization or side reactions [2]. This acid-lability is a cornerstone of modern solid-phase peptide synthesis and complex natural product synthesis, where a high degree of selectivity is required.

Orthogonal Deprotection
Class-level
Acid-labile tert-butyl ester vs. base-labile methyl/ethyl esters; mutually exclusive cleavage conditions.

Supports selective late-stage carboxylic acid unmasking.

Well-established protecting group strategy; confirm with sensitive substrates.

Protecting Group Strategy Organic Synthesis Peptide Chemistry

Purity and Storage Specifications vs. Unprotected Acid Instability

A key practical differentiation for procurement is the stability and defined purity of tert-butyl 7-hydroxyheptanoate compared to the unprotected 7-hydroxyheptanoic acid. The target compound is available commercially with a specified purity of 95% and a recommended storage condition of 2-8°C in a desiccated environment . In contrast, the free acid 7-hydroxyheptanoic acid (CAS 3710-42-7) is more prone to intermolecular esterification (oligomerization) over time, leading to a decline in the actual monomeric purity upon storage, which is not always captured by standard purity assays . This quantifiable specification for the tert-butyl ester ensures that researchers receive a monomeric, single-component reagent, crucial for reproducible stoichiometry in sensitive applications like bioconjugation.

Storage Stability
Data to verify
95% monomeric purity specification; free acid prone to oligomerization on storage.

Monomeric purity specification may support stoichiometric control.

Supplier specification; verify stability under lab conditions.

Chemical Stability Procurement Specification Inventory Management

High-Impact Research and Industrial Applications for Tert-butyl 7-hydroxyheptanoate


Synthesis of Bifunctional Linkers for Targeted Protein Degradation (PROTACs)

Tert-butyl 7-hydroxyheptanoate is an ideal starting material for constructing the linker portion of Proteolysis-Targeting Chimeras (PROTACs). Its 7-carbon spacer provides a specific length for bridging the distance between the E3 ligase ligand and the target protein ligand. The orthogonal protection allows chemists to first functionalize the hydroxyl group (e.g., by converting it to a leaving group or attaching a ligand via an ether linkage) and then deprotect the tert-butyl ester under acidic conditions to reveal the free acid, which can then be coupled to an amine-containing ligand to complete the heterobifunctional molecule . The choice of this C7 linker over shorter analogs can be a decisive factor in optimizing degradation efficiency, as evidenced by systematic linker SAR studies in PROTAC development [1].

Development of Advanced Contrast Agents via Saccharide Conjugation

As explicitly referenced in patent literature, tert-butyl 7-hydroxyheptanoate is used as a reagent in the synthesis of saccharide conjugates for contrast agents and therapeutic agents [2]. In this context, the compound serves as a lipophilic spacer to link a saccharide (sugar) moiety to a functional payload (e.g., a gadolinium chelate for MRI contrast). The hydroxyl group is activated and conjugated to the saccharide, while the tert-butyl ester is subsequently deprotected to yield a free ω-carboxyalkyl glycoside. This intermediate can then be conjugated to the contrast agent payload. The C7 alkyl chain provides a specific balance between hydrophilicity (from the sugar) and lipophilicity, which is crucial for the pharmacokinetic profile and biodistribution of the final contrast agent.

Intermediate in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)

Tert-butyl 7-hydroxyheptanoate derivatives serve as key intermediates in the synthesis of statin-class drugs, such as Atorvastatin and Rosuvastatin. While the target compound itself is a simple linear chain, the 3,5-dihydroxyheptanoic acid backbone with a terminal tert-butyl ester is a core structural motif in this class [3]. Tert-butyl 7-hydroxyheptanoate can be used as a starting material to build more complex, chiral statin side chains through a series of enzymatic or chemical transformations that install the required stereocenters. The use of a pre-formed, protected C7 chain streamlines the synthetic route compared to building the chain from smaller fragments, which is a significant advantage in process chemistry for cost and time efficiency [4].

Application
Selection Property
Validation Focus
Bifunctional PROTAC linker synthesis
Orthogonally protected C7 spacer
Linker geometry optimization and selective deprotection
Saccharide conjugate contrast agents
Lipophilic spacer with terminal hydroxyl handle
Conjugation efficiency and acid-labile deprotection yield
Statin side-chain intermediate
Protected linear C7 chain for stereocenter installation
Synthetic route efficiency and chiral integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-hydroxyheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.